Cefatrizine
Overview
Description
Cefatrizine is a broad-spectrum cephalosporin antibiotic . It is a small molecule that was first prepared in the 1970s . It has been found to be effective in the treatment of a wide range of bacterial infections in both adult and pediatric patients . Adverse reactions are mild and mainly limited to gastrointestinal disturbances .
Synthesis Analysis
This compound synthesis involves the use of alpha-amino acid ester hydrolase (AEH) gene cloned from the whole genome of Xanthomonas rubrillineans, and expressed heterologously in Escherichia coli BL21 (DE3) . The transformation yield of this compound by purified recombinant AEH was 64.3% under optimal conditions .Molecular Structure Analysis
The molecular formula of this compound is C18H18N6O5S2 . The molecular weight is 462.5 g/mol . The structure of this compound includes (1H-1,2,3-triazol-4-ylsulfanyl)methyl and [(2R)-2-amino-2-(4-hydroxyphenyl)]acetamido side-groups .Chemical Reactions Analysis
This compound, like other cephalosporins, can cause hypersensitivity reactions . These reactions can be immediate or non-immediate, and the severity can range from mild to severe, including anaphylaxis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 462.5 g/mol and a molecular formula of C18H18N6O5S2 . The InChIKey of this compound is UOCJDOLVGGIYIQ-PBFPGSCMSA-N .Scientific Research Applications
Antibacterial Activity
Cefatrizine, a cephalosporin antibiotic, has demonstrated significant effectiveness against a range of bacterial infections. Studies show it has excellent activity against gram-positive cocci, including inhibiting a variety of strains at minimal concentrations. It also displays efficacy against major Gram-negative species, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Salmonella, at relatively low concentrations. This compound's activity profile is comparable or superior to other cephalosporins like cephalothin, cefazolin, and cephalexin against various bacterial strains, especially in gram-negative bacteria (Neu & Fu, 1979) (Busto et al., 1976) (Actor et al., 1975).
Clinical Efficacy
Clinical trials have indicated that this compound is effective in treating infections such as urinary tract infections, pneumonia, and soft tissue infections. It exhibits high serum levels after oral administration, making it a viable option for non-hospital treatments of bacterial diseases. Its effectiveness in clinical and bacteriological results has been equated to other cephalosporins, and it's well-tolerated with no significant renal, hepatic, or hematological toxicity detected (Busto et al., 1976) (Carlone et al., 1985).
Pharmacokinetics
Pharmacokinetic studies of this compound reveal it has a longer biological half-life and higher peak serum levels compared to similar antibiotics when administered orally. This indicates its potential for more prolonged therapeutic effects. The serum levels of this compound necessary for the inhibition of most susceptible organisms are well within the achievable range in humans. These properties make this compound a suitable candidate for once-a-day administration, enhancing patient compliance (Actor et al., 1975) (Pfeffer et al., 1983).
Absorption and Bioavailability
This compound shows high oral bioavailability and is absorbed well in the gastrointestinal tract. This property is crucial for ensuring effective plasma concentration levels are reached when administered orally. The absorption kinetics of this compound in humans suggest a potential component of absorption through a saturable transport process (van Harken & Hottendorf, 1978) (Reigner et al., 1990).
Clinical Trials and Comparative Studies
Various clinical trials and comparative studies have been conducted to assess the efficacy of this compound against other cephalosporins. These studies often focus on specific conditions like chronic obstructive pulmonary disease, respiratory infections, and pulmonary infections, underlining its broad range of applicability and its comparable or superior efficacy to other cephalosporins in certain conditions (Careddu & Ceccarelli, 1988) (Liu Ji-cheng, 2001) (Brambilla et al., 1995).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Cefatrizine is a broad-spectrum, semisynthetic, first-generation cephalosporin with antibacterial activity . Its primary targets are the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs play a crucial role in the final stage of the synthesis of peptidoglycan, a critical component of the bacterial cell wall .
Mode of Action
This compound acts by binding to and inactivating the PBPs . This inhibits the final cross-linking stage of peptidoglycan production, thus inhibiting bacterial cell wall synthesis . The disruption of the cell wall structure leads to osmotic instability and eventually, bacterial cell death .
Biochemical Pathways
It is known that the drug interferes with the synthesis of the bacterial cell wall, which is a crucial process for bacterial survival . This interference leads to the weakening of the cell wall and eventually, bacterial cell lysis .
Pharmacokinetics
Like other cephalosporins, it is expected to be primarily eliminated by the kidneys
Result of Action
The primary result of this compound’s action is the death of the bacterial cells due to the disruption of their cell wall synthesis . This leads to the effective treatment of bacterial infections. It has also been found to be an inhibitor of eukaryotic elongation factor-2 kinase (eef2k), which is known to regulate apoptosis, autophagy, and er stress in many types of human cancers .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of dissolved organic matter and dissolved cations can inhibit the oxidation rate of this compound . Furthermore, factors such as higher MnO2 loading, lower initial cephalosporin concentration, and lower solution pH can promote the MnO2 oxidation rate of this compound . These factors can potentially influence the drug’s efficacy and stability in the environment.
Biochemical Analysis
Biochemical Properties
Cefatrizine interacts with various biomolecules in the body. It is known to interact with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . The interaction between this compound and PBPs inhibits the function of these enzymes, leading to the disruption of cell wall synthesis .
Cellular Effects
This compound’s primary effect on cells is the inhibition of cell wall synthesis in bacteria, leading to cell death . This effect is not limited to a specific type of cell but affects a broad spectrum of bacteria, making this compound a broad-spectrum antibiotic .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PBPs . By binding to these enzymes, this compound prevents them from performing their role in cell wall synthesis. This disruption in the construction of the bacterial cell wall leads to osmotic instability and eventually, cell death .
Metabolic Pathways
This compound’s metabolic pathways are not fully documented in the literature. Like other cephalosporins, it is expected to be primarily eliminated by the kidneys .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully documented in the literature. Like other cephalosporins, it is expected to be distributed throughout the body, including the penetration of tissues and body fluids .
properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCJDOLVGGIYIQ-PBFPGSCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022752 | |
Record name | Cefatrizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51627-14-6 | |
Record name | Cefatrizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51627-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefatrizine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefatrizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13266 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefatrizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefatrizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFATRIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4W949T8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of cefatrizine?
A1: this compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis [, ]. Like other β-lactams, it binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C18H18N6O5S2 and a molecular weight of 446.5 g/mol [].
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided research papers don't delve deeply into spectroscopic characterization, high-performance liquid chromatography (HPLC) is frequently employed to analyze this compound and its related substances [, , , ]. This technique aids in separating, identifying, and quantifying this compound based on its unique chemical properties.
Q4: How is this compound distributed in the body?
A5: this compound exhibits a wide distribution in the body. Studies have detected its presence in various tissues, including lungs, bronchi, tonsils, paranasal sinuses, middle ear exudates, and gynecological tissues [, , , ]. It also crosses the placenta and is detectable in fetal tissues during the first half of gestation [].
Q5: How is this compound eliminated from the body?
A6: this compound is primarily eliminated through the kidneys. Approximately 63-80% of an oral dose is excreted unchanged in urine [, ].
Q6: How does renal impairment affect this compound pharmacokinetics?
A7: this compound elimination is significantly reduced in patients with impaired renal function. This leads to an increased elimination half-life and potentially higher peak plasma concentrations [].
Q7: What is the spectrum of activity of this compound?
A8: this compound exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria. It shows good activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae [, , , , ].
Q8: How does the activity of this compound compare to other cephalosporins?
A9: this compound demonstrates comparable or superior activity to cephalexin, cephaloglycin, and cephradine against most gram-positive cocci, with the exception of enterococci [, ]. It also shows good activity against gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, often exceeding the activity of older cephalosporins [, , ].
Q9: Does this compound show activity against β-lactamase producing bacteria?
A10: While this compound is not hydrolyzed by many β-lactamases, it exhibits limited activity against some β-lactamase producing strains of Enterobacter, Serratia, and indole-positive Proteus [].
Q10: Are there studies investigating the use of this compound in combination with a β-lactamase inhibitor like clavulanic acid?
A11: Yes, research has explored the in vitro activity of this compound combined with clavulanic acid, revealing improved efficacy against Escherichia coli and Klebsiella spp. isolated from urinary tract infections []. This combination shows promise for empirical treatment of such infections.
Q11: What are the known mechanisms of resistance to this compound?
A11: Although specific resistance mechanisms aren't extensively detailed in the provided papers, the emergence of bacterial resistance to β-lactam antibiotics, in general, is often attributed to:
Q12: How stable is this compound in aqueous solutions?
A13: this compound tends to degrade in aqueous solutions, even at low temperatures [, ].
Q13: Are there strategies to improve the stability of this compound in solution?
A14: Yes, adding sodium metabisulphite, a reducing agent, can partially stabilize this compound in aqueous solutions []. Storing this compound solutions at 4°C also provides better stability compared to freezing at -20°C []. Additionally, adding a small amount of hydrochloric acid to aqueous solutions or sera can preserve this compound potency for up to four weeks, even at room temperature [].
Q14: What is the significance of this compound propylene glycol?
A15: this compound propylene glycol is a formulation that enhances the stability and solubility of this compound [, ]. This formulation is particularly important for parenteral administration.
Q15: What analytical methods are commonly used to determine this compound concentrations?
A16: High-performance liquid chromatography (HPLC) is the primary method used for quantifying this compound concentrations in various matrices, including plasma, urine, and tissue samples [, , , ]. Headspace gas chromatography can also be utilized to determine the residual propylene glycol content in this compound propylene glycol formulations [].
Q16: Are there specific considerations for ensuring the quality and stability of this compound formulations?
A17: Given this compound's susceptibility to degradation in aqueous solutions, careful control of storage conditions, pH, and the use of stabilizing agents are crucial for maintaining its quality and efficacy [, ]. Additionally, rigorous analytical method validation is essential to ensure the accuracy, precision, and specificity of this compound quantification [, ].
Q17: What is the historical context of this compound development?
A19: this compound emerged as a promising oral cephalosporin in the 1970s, offering broad-spectrum activity and favorable pharmacokinetic properties [, , ]. While its use may have been overshadowed by newer generations of cephalosporins, its effectiveness in treating specific infections, particularly in combination with clavulanic acid, warrants continued investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.